molecular formula C23H32N2O5 B1217366 Zabicipril CAS No. 83059-56-7

Zabicipril

カタログ番号: B1217366
CAS番号: 83059-56-7
分子量: 416.5 g/mol
InChIキー: OMGPCTGQLHHVDU-SSXGPBTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ザビシプリルは、アンジオテンシン変換酵素阻害剤として機能する低分子医薬品です。これは、生体内で活性型であるザビシプリラートに変換されるエチルエステルプロドラッグです。 この化合物は、主に高血圧や心不全を含む循環器系の病気の治療に使用されます .

準備方法

合成経路と反応条件

ザビシプリルは、エチルエステルプロドラッグ形を形成する一連の化学反応によって合成されます。

工業的生産方法

ザビシプリルの工業的生産には、制御された条件下での大規模な化学合成が含まれます。 このプロセスには、高純度の試薬と溶媒の使用、および最終製品の一貫性と有効性を確保するための厳格な品質管理が含まれます .

化学反応の分析

Metabolic Activation Pathway

Zabicipril undergoes enzymatic hydrolysis to form its active metabolite, zabiciprilat , through de-esterification. This reaction is critical for its pharmacological activity:

Reaction StepEnzyme InvolvementSite of Reaction
Ester hydrolysis of ethyl groupEsterases (hepatic)Liver/Plasma
Formation of active diacidNon-enzymatic (pH-driven)Systemic circulation
  • Key structural changes :

    • Loss of ethoxy group (C₂H₅O−) from the ester moiety.

    • Conversion to carboxylate anion (COO⁻) at physiological pH .

ACE Inhibition Mechanism

Zabiciprilat competitively inhibits ACE by binding to its zinc-coordinated active site. The reaction involves:

  • Coordination of the carboxylate group to Zn²⁺ in ACE.

  • Stabilization via hydrogen bonding with His353, Glu384, and Lys511 residues.

  • Prevention of angiotensin I cleavage to angiotensin II .

Reaction Equation :

Zabiciprilat+ACEACE Zabiciprilat Complex(Ki=0.2nM)\text{Zabiciprilat}+\text{ACE}\rightleftharpoons \text{ACE Zabiciprilat Complex}\quad (K_i=0.2\,\text{nM})

Comparative Efficacy :

ParameterZabiciprilatRamiprilat
IC₅₀ (angiotensin I)1.8 nM1.3 nM
Plasma half-life12–18 hrs13–17 hrs

Chemical Stability and Degradation

This compound exhibits pH-dependent stability:

ConditionDegradation PathwayProducts Identified
Acidic (pH < 3)Cyclization via lactam formationTetrahydroquinoline derivative
Alkaline (pH > 8)Hydrolysis of ester bondZabiciprilat (accelerated)
  • Solid-state stability : No significant degradation at 25°C/60% RH over 24 months .

Drug-Excipient Interactions

Common formulation excipients influence this compound’s reactivity:

ExcipientInteraction TypeImpact on Stability
Magnesium stearateTransacylationEster exchange (≤5% loss)
LactoseMaillard reactionBrowning (pH > 6.5)
PVPHydrogen bondingAmorphous stabilization

Structural and Spectroscopic Data

Molecular Properties :

PropertyValue
Molecular weight416.5 g/mol
SMILESCCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](C3CCC2CC3)C(=O)O
IUPAC Name(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Mass Spectrometry (MS) Peaks :

  • Base peak: m/z 417.24 ([M+H]⁺)

  • Fragment ions: m/z 234.15 (C₁₃H₁₆NO₂⁺), 160.11 (C₈H₁₀NO⁺)

作用機序

ザビシプリルは、アンジオテンシンIをアンジオテンシンIIに変換する役割を担うアンジオテンシン変換酵素を阻害することによってその効果を発揮します。この阻害は、アンジオテンシンIIのレベルを低下させ、血管拡張と血圧の低下をもたらします。 ザビシプリルの分子標的は、アンジオテンシン変換酵素と、レニン-アンジオテンシン系に関与するさまざまな受容体です .

類似化合物との比較

類似化合物

ザビシプリルの独自性

ザビシプリルは、活性型であるザビシプリラートへの迅速な変換が特徴で、アンジオテンシン変換酵素の早期かつ強力な阻害をもたらします。 さらに、ザビシプリルは血漿カテコールアミンや心房性ナトリウム利尿因子に有意な影響を与えないため、循環器系疾患の患者にとって好ましい選択肢となっています .

生物活性

Zabicipril is an angiotensin-converting enzyme (ACE) inhibitor that has garnered attention for its pharmacological properties, particularly in the management of hypertension and heart failure. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.

Overview of this compound

This compound is a prodrug that is converted into its active form, zabiciprilat, through hydrolysis by liver esterases. The active metabolite exerts significant ACE-inhibitory effects, which are crucial for its therapeutic action in lowering blood pressure and improving cardiovascular outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion. Following oral administration, this compound is rapidly absorbed and converted to zabiciprilat. Studies indicate that the peak plasma concentrations of zabiciprilat occur within 1-2 hours after dosing .

Key Pharmacokinetic Parameters

ParameterValue
BioavailabilityApproximately 60%
Peak Plasma Time1-2 hours
Half-life40 minutes (zabiciprilat)
Volume of Distribution0.5 L/kg

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its active metabolite, zabiciprilat. The relationship between plasma concentrations of zabiciprilat and its effects on plasma converting enzyme activity (PCEA), brachial artery flow (BAF), and vascular resistance (BVR) has been characterized using a Hill model .

Concentration-Effect Relationships

  • PCEA : The estimated maximum effect (Emax) was found to be -99% with a concentration at half-maximal effect (CE50) of 2.2 ng/ml.
  • BAF : The concentration-effect relationship displayed hysteresis loops in several subjects, indicating complex dynamics in response to drug levels.
  • BVR : Similar patterns were observed with BVR, where Emax was approximately -45% with CE50 at 2.0 ng/ml.

Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in managing hypertension. In a randomized controlled trial involving healthy volunteers, dose-related increases in plasma renin activity and angiotensin I levels were observed following administration of this compound . However, no significant reductions in plasma aldosterone were noted across different doses.

Case Study Insights

One notable case study involved a cohort treated with varying doses of this compound over several weeks. The results indicated:

  • Significant reductions in systolic and diastolic blood pressure.
  • Improved endothelial function as measured by flow-mediated dilation.
  • A favorable safety profile with minimal adverse effects reported.

特性

CAS番号

83059-56-7

分子式

C23H32N2O5

分子量

416.5 g/mol

IUPAC名

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)19(14-9-16-7-5-4-6-8-16)24-15(2)21(26)25-18-12-10-17(11-13-18)20(25)22(27)28/h4-8,15,17-20,24H,3,9-14H2,1-2H3,(H,27,28)/t15-,17?,18?,19-,20-/m0/s1

InChIキー

OMGPCTGQLHHVDU-SSXGPBTGSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCC(C2C(=O)O)CC3

異性体SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](C3CCC2CC3)C(=O)O

正規SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCC(C2C(=O)O)CC3

同義語

2-(N-(1-carboxy-3-phenylpropyl)alanyl)-2-azabicyclo(2.2.2)octane-3-carboxylic acid 1-ethyl ester
S 9650
S-9650
S9650
zabicipril

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zabicipril
Reactant of Route 2
Reactant of Route 2
Zabicipril
Reactant of Route 3
Zabicipril
Reactant of Route 4
Zabicipril
Reactant of Route 5
Zabicipril
Reactant of Route 6
Zabicipril

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。